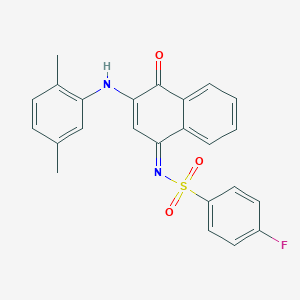
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide, also known as DS-8273a, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DS-8273a is a small molecule inhibitor of the protein kinase B-Raf, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is involved in the regulation of cell growth, differentiation, and survival, and dysregulation of this pathway is commonly observed in cancer.
Wirkmechanismus
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide inhibits the activity of B-Raf by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets in the MAPK pathway, leading to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been shown to reduce tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has several advantages for use in lab experiments. It is a highly specific inhibitor of B-Raf, which allows for the study of the role of this kinase in the MAPK pathway. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been extensively characterized in preclinical studies, which provides a wealth of information for researchers. However, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide also has some limitations. It is a synthetic compound, which may limit its availability and increase its cost. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has not yet been tested in clinical trials, which limits its potential for therapeutic use.
Zukünftige Richtungen
There are several future directions for research on N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide. One area of interest is the potential use of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide in combination with other targeted therapies or chemotherapy agents. In addition, further studies are needed to determine the optimal dosing and administration of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide for therapeutic use. Finally, additional preclinical studies are needed to further characterize the biochemical and physiological effects of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide on cancer cells.
Synthesemethoden
The synthesis of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide involves several steps, including the reaction of 2,5-dimethylaniline with 2-chloro-1,4-naphthoquinone to form 3-(2,5-dimethylanilino)-1,4-naphthoquinone. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide inhibits the growth of a variety of cancer cell lines, including melanoma, colorectal, and lung cancer cells. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has shown efficacy in animal models of cancer, including xenograft and genetically engineered mouse models.
Eigenschaften
Molekularformel |
C24H19FN2O3S |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(NZ)-N-[3-(2,5-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C24H19FN2O3S/c1-15-7-8-16(2)21(13-15)26-23-14-22(19-5-3-4-6-20(19)24(23)28)27-31(29,30)18-11-9-17(25)10-12-18/h3-14,26H,1-2H3/b27-22- |
InChI-Schlüssel |
RUGYFTWKVAIBTP-QYQHSDTDSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)
![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B281266.png)